Hexanoic-4,4,5,5,6,6,6-D7 acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptadeuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2 |
InChI Key |
FUZZWVXGSFPDMH-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC(=O)O |
Canonical SMILES |
CCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Assessment of Hexanoic 4,4,5,5,6,6,6 D7 Acid
Deuteration Strategies for Fatty Acid Synthesis
The synthesis of deuterated fatty acids like Hexanoic-4,4,5,5,6,6,6-D7 acid involves the specific incorporation of deuterium (B1214612) atoms into the molecular structure. Several strategies can be employed for this purpose, ranging from chemical methods to biosynthetic approaches.
Controlled Hydrogen-Isotope Exchange Methods
Controlled hydrogen-isotope exchange (HIE) reactions offer a direct route to introduce deuterium into fatty acids. These methods often utilize transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).
For the synthesis of saturated fatty acids, exhaustive deuteration can be achieved using catalysts like Platinum on carbon (Pt/C). nih.gov More selective deuteration at specific positions, such as the α- and β-positions of straight-chain fatty acids, has been developed using palladium catalysis. nih.gov While not directly applied to the 4,4,5,5,6,6,6-D7 labeling pattern, these methods demonstrate the principle of controlled deuterium incorporation. The synthesis of this compound would likely involve starting materials already containing the desired deuterium labeling pattern, which are then converted to the final carboxylic acid. One potential route involves the reductive deuteration of a suitable precursor, such as an acyl chloride, using a deuterium source. mdpi.com For instance, a precursor like 6-bromohexanoic acid could potentially be modified and subjected to deuteration at the terminal end before conversion to the final product. rsc.org Another approach could involve the coupling of a deuterated alkyl fragment with a suitable carboxylic acid precursor. nih.govresearchgate.net
Electrochemical Deuteration Techniques
Electrochemical methods provide an alternative for deuterium incorporation, using electrons as traceless reagents. rsc.org These techniques can offer high selectivity and milder reaction conditions compared to some traditional chemical methods. For instance, electrochemical deuteration has been successfully applied to the α-position of amides. rsc.org While this specific application does not directly produce the labeling pattern of this compound, it highlights the potential of electrochemistry for targeted deuteration. The development of electrochemical methods for deuterating the terminal end of a fatty acid chain could provide a novel and efficient synthetic route.
Biosynthetic Approaches for Deuterated Fatty Acids
Biosynthetic methods utilize microorganisms to produce deuterated compounds. By growing microorganisms in a medium enriched with a deuterium source, such as D₂O, the deuterium can be incorporated into various biomolecules, including fatty acids. nih.govnih.gov This approach can be particularly useful for producing perdeuterated lipids, where all hydrogen atoms are replaced by deuterium. nih.goveuropa.eu
The yeast Pichia pastoris, for example, has been used to produce perdeuterated phospholipids (B1166683) and sterols. nih.gov While this method typically leads to global deuteration, genetic engineering of the fatty acid synthesis pathways could potentially be used to achieve more specific labeling patterns. However, producing the specific this compound labeling pattern through biosynthesis would be a significant challenge and likely require extensive metabolic engineering.
Validation of Deuterium Incorporation and Positional Specificity
After synthesis, it is crucial to confirm that the deuterium atoms have been incorporated into the correct positions and to the desired extent. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this validation. rsc.orgalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the absence of signals from the protons at positions 4, 5, and 6 in the ¹H NMR spectrum provides strong evidence of successful deuteration. sigmaaldrich.comhuji.ac.il
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about their chemical environment. wikipedia.org The presence of a signal corresponding to the deuterons at positions 4, 5, and 6 would confirm their incorporation. sigmaaldrich.comwikipedia.org The chemical shift in the ²H NMR spectrum is similar to that in the ¹H NMR spectrum, aiding in the assignment of the signals. wikipedia.org
¹³C NMR: The attachment of deuterium to a carbon atom causes a characteristic upfield shift in the ¹³C NMR signal of that carbon (an isotopic shift). cdnsciencepub.com This can be used to confirm the location of the deuterium atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the molecular weight of the deuterated compound with high accuracy. rsc.orgalmacgroup.com The observed molecular weight of this compound should be approximately 7 mass units higher than that of its non-deuterated counterpart, confirming the incorporation of seven deuterium atoms. Fragmentation analysis (tandem MS or MS/MS) can further help to localize the deuterium atoms within the molecule. researchgate.net
Assessment of Isotopic Purity for Research Applications
Isotopic purity is a critical parameter for deuterated compounds used as internal standards in quantitative analysis. It refers to the percentage of the compound that contains the desired number of deuterium atoms. The presence of impurities with fewer or no deuterium atoms can affect the accuracy of the quantification.
Both mass spectrometry and NMR spectroscopy are used to assess isotopic purity. rsc.orgresearchgate.net
Mass Spectrometry: By analyzing the isotopic cluster of the molecular ion in the mass spectrum, the relative abundance of the desired deuterated species (d₇) compared to partially deuterated (d₁-d₆) and non-deuterated (d₀) species can be determined. nih.govnih.gov High-resolution mass spectrometry is particularly advantageous as it can resolve the isotopic peaks with high accuracy. almacgroup.comresearchgate.netalmacgroup.com
NMR Spectroscopy: Quantitative NMR (qNMR) can also be used to determine isotopic purity. By comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard, the amount of non-deuterated and partially deuterated impurities can be quantified. wiley.comnih.gov Similarly, ²H NMR can be used to quantify the amount of the deuterated species. sigmaaldrich.com
The following table summarizes the key analytical techniques and their applications in the characterization of this compound:
| Analytical Technique | Application | Information Provided |
| ¹H NMR | Validation of Deuteration | Absence of signals at positions 4, 5, and 6. |
| ²H NMR | Validation and Positional Specificity | Direct observation of deuterium signals. |
| ¹³C NMR | Positional Specificity | Isotopic shifts confirming deuterium location. |
| High-Resolution MS | Confirmation of Incorporation | Accurate molecular weight determination. |
| Tandem MS (MS/MS) | Positional Specificity | Fragmentation patterns to locate deuterium. |
| Quantitative MS | Isotopic Purity Assessment | Relative abundance of isotopic species. |
| Quantitative NMR | Isotopic Purity Assessment | Quantification of deuterated and non-deuterated species. |
Advanced Analytical Applications of Hexanoic 4,4,5,5,6,6,6 D7 Acid in Chemical and Biological Systems
Quantitative Mass Spectrometry (MS) Applications
The use of Hexanoic-4,4,5,5,6,6,6-D7 acid has significantly enhanced the accuracy and reliability of quantitative mass spectrometry-based analyses of fatty acids.
Role as an Internal Standard in LC-MS/MS and GC-MS for Fatty Acid Analysis
This compound is widely employed as an internal standard for the quantification of its non-deuterated counterpart, hexanoic acid, and other short-chain fatty acids in complex biological matrices. The co-elution of the deuterated standard with the native analyte in both liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) allows for the correction of variations in sample preparation, injection volume, and ionization efficiency. nih.govlipidmaps.org This approach significantly improves the precision and accuracy of fatty acid quantification. nih.gov
In these methods, a known amount of the deuterated internal standard is added to the sample at the beginning of the extraction process. nih.gov The ratio of the signal intensity of the analyte to that of the internal standard is then used to determine the concentration of the analyte in the sample. lipidmaps.org This is particularly crucial in fatty acid analysis, where matrix effects can significantly influence the ionization of the target molecules.
| Analytical Technique | Role of this compound | Key Advantages |
| LC-MS/MS | Internal Standard | Corrects for matrix effects, variations in ionization efficiency, and sample loss during preparation. |
| GC-MS | Internal Standard | Compensates for derivatization inefficiencies and chromatographic variability. |
Application in Targeted Metabolomics and Lipidomics
In the fields of targeted metabolomics and lipidomics, this compound is utilized for the precise quantification of specific fatty acids that are part of larger metabolic or lipid panels. lcms.cz Targeted approaches focus on a predefined set of metabolites, and the use of stable isotope-labeled internal standards is essential for achieving accurate and reproducible results. nih.gov
The inclusion of this compound in these studies allows researchers to track the levels of hexanoic acid and related fatty acids with high confidence, which is critical for understanding their roles in various physiological and pathological processes. nih.gov This has been particularly valuable in studies investigating fatty acid metabolism and its dysregulation in diseases.
Isotope Dilution Mass Spectrometry (IDMS) Method Development and Validation
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for the highest level of accuracy in quantitative analysis. nih.gov this compound is an ideal internal standard for the development and validation of IDMS methods for fatty acid quantification. bmrb.io By spiking the sample with a known amount of the deuterated standard, the concentration of the endogenous analyte can be determined with exceptional accuracy, as the method is based on the measurement of the isotope ratio. nih.gov
The validation of IDMS methods involves demonstrating specificity, linearity, accuracy, precision, and limits of detection and quantification. nih.gov The use of this compound is instrumental in meeting the rigorous requirements of these validation procedures, ensuring the reliability of the analytical data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
The deuterium (B1214612) labeling in this compound also provides unique opportunities for its application in Nuclear Magnetic Resonance (NMR) spectroscopy.
Elucidation of Molecular Structure and Conformation through Deuterium-Induced Shifts
The substitution of hydrogen with deuterium can induce small but measurable changes in the NMR chemical shifts of nearby nuclei, known as deuterium-induced isotope shifts. smbstcollege.com These shifts can provide valuable information about the molecular structure and conformation of fatty acids in solution. While direct studies on this compound detailing these shifts are not extensively published, the principle is a fundamental aspect of NMR spectroscopy. bmrb.io The predictable nature of these shifts can aid in the assignment of complex NMR spectra and provide insights into the local electronic environment of the molecule. researchgate.net
Dynamic Studies of Fatty Acid Interactions and Membrane Organization
Deuterium NMR spectroscopy is a powerful technique for studying the dynamics and organization of lipids in biological membranes. nih.gov By incorporating deuterated fatty acids like this compound into model or biological membranes, researchers can probe the mobility and orientation of the fatty acid chains. nih.gov The deuterium nucleus has a quadrupole moment that interacts with the local electric field gradient, providing information about the order and dynamics of the C-D bond. nih.gov
Chromatographic Method Development Utilizing Deuterated Standards
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (MS). These standards are indispensable for correcting variations in sample preparation, chromatographic injection, and signal response, thereby enhancing the accuracy and reproducibility of fatty acid quantification. nih.gov The near-identical chemical and physical properties of a deuterated standard to its non-labeled counterpart ensure they behave similarly during extraction and chromatographic separation, while the mass difference allows for distinct detection by MS.
Optimization of Separation Techniques (HPLC, GC) for Fatty Acid Analysis
The successful quantification of fatty acids like hexanoic acid relies on the development of robust and optimized separation methods using either high-performance liquid chromatography (HPLC) or gas chromatography (GC). hplc.eu The choice between these techniques often depends on the volatility of the analyte and the complexity of the sample matrix. hplc.eu this compound serves as an ideal internal standard in both platforms for the precise quantification of endogenous hexanoic acid.
In Gas Chromatography (GC) , fatty acids typically require derivatization to increase their volatility and improve peak shape. nih.govmdpi.com A common procedure involves methylation to form fatty acid methyl esters (FAMEs). researchgate.net The optimization of a GC method involves several critical parameters:
Column Selection : Capillary columns with nonpolar or medium-polarity stationary phases, such as those containing cyanopropyl, are frequently used for FAME analysis. researchgate.net
Temperature Programming : A carefully controlled oven temperature gradient is essential to achieve good resolution between different fatty acids. researchgate.net For instance, an analysis might start at a lower temperature and ramp up to elute longer-chain fatty acids. researchgate.net
Injector and Detector Temperature : Optimal temperatures for the injector and detector (commonly a flame ionization detector, FID, or a mass spectrometer) are necessary to ensure efficient vaporization and detection without thermal degradation. researchgate.net
Carrier Gas Flow : The flow rate of the carrier gas, typically helium, must be optimized for maximum separation efficiency. researchgate.net
Due to the slight difference in mass, deuterated standards like this compound may have slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect. nih.gov This small separation does not impede quantification, as distinct mass-to-charge ratios are monitored by the mass spectrometer.
For High-Performance Liquid Chromatography (HPLC) , derivatization is not always necessary but can be employed to enhance detection sensitivity, especially with UV or fluorescence detectors. hplc.euresearchgate.net Reversed-phase HPLC is the most common mode for fatty acid analysis. cchmc.org Key optimization parameters include:
Column Choice : C18 columns are widely used due to their hydrophobicity, which provides good retention for fatty acids. hplc.eu
Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid additive (e.g., formic acid or trifluoroacetic acid) to ensure the fatty acids are in their protonated form for better retention and peak shape. hplc.eu
Flow Rate and Temperature : Adjusting the flow rate and column temperature can significantly impact the resolution and analysis time. hplc.eu
The following table summarizes typical starting parameters for method development in GC and HPLC for hexanoic acid analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Derivatization | Required (e.g., Methylation to FAMEs) | Optional (can be analyzed directly or derivatized for enhanced detection) |
| Stationary Phase/Column | Cyanopropyl or DB-5ms capillary column | Reversed-Phase C18 |
| Mobile/Carrier Phase | Inert gas (e.g., Helium) | Acetonitrile/Methanol and Water mixture with acid modifier |
| Temperature | Programmed oven temperature (e.g., 60°C to 250°C) | Isocratic or gradient elution at controlled column temperature (e.g., 30°C) |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Mass Spectrometry (MS), UV Detector, Evaporative Light Scattering Detector (ELSD) |
Ensuring Analytical Specificity and Sensitivity with this compound
The primary advantage of using a stable isotope-labeled standard such as this compound is the significant enhancement in analytical specificity and sensitivity, particularly when coupled with mass spectrometry (LC-MS or GC-MS).
Analytical specificity refers to the ability of an assay to measure a particular substance rather than others in a sample. nih.gov In MS-based methods, specificity is achieved by monitoring unique mass-to-charge (m/z) ratios for the analyte and the internal standard. Hexanoic acid has a molar mass of 116.16 g/mol , while this compound, with seven deuterium atoms replacing hydrogen, has a molar mass of approximately 123.20 g/mol . This mass difference of 7 Da allows the mass spectrometer to differentiate between the two compounds with high certainty, even if they co-elute from the chromatography column. This eliminates interference from other matrix components that might have similar retention times but different masses, ensuring that the signal detected is specific to the analyte of interest.
Analytical sensitivity is the smallest amount of a substance that can be accurately measured. nih.gov The use of this compound improves sensitivity and the accuracy of quantification at low levels. nih.gov During sample processing and analysis, some of the analyte may be lost. Because the deuterated internal standard has nearly identical chemical properties to the analyte, it experiences similar losses. nih.gov By adding a known amount of the internal standard at the beginning of the sample preparation process, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant despite variations in sample recovery or injection volume, a process known as normalization. nih.gov This normalization corrects for signal suppression or enhancement caused by the sample matrix, leading to more reliable and sensitive measurements, with limits of detection (LOD) and quantification (LOQ) often reaching the µg/mL or lower range. mdpi.com
The table below illustrates the key mass spectrometry parameters that ensure specificity.
| Compound | Chemical Formula | Molar Mass (g/mol) | Typical Monitored Ion (m/z) in Negative ESI-MS |
|---|---|---|---|
| Hexanoic acid | C₆H₁₂O₂ | 116.16 | 115.07 [M-H]⁻ |
| This compound | C₆H₅D₇O₂ | ~123.20 | 122.12 [M-H]⁻ |
Investigations into Biochemical and Metabolic Pathways Using Hexanoic 4,4,5,5,6,6,6 D7 Acid
Tracing Fatty Acid Turnover and Metabolic Flux
Metabolic flux analysis (MFA) is an experimental approach used to investigate intracellular metabolic pathways by tracking the flow of atoms from a labeled substrate through the metabolic network. medchemexpress.com Hexanoic-4,4,5,5,6,6,6-D7 acid serves as an ideal tracer for studying the turnover and flux of short-chain fatty acids. When introduced into a biological system, its unique mass allows scientists to follow its journey, providing quantitative data on the rates of various metabolic pathways. This enables the identification of abnormal metabolic pathways and helps to uncover their underlying regulatory mechanisms. medchemexpress.com
| Metabolic Pathway | Principle of Analysis | Key Measurement |
|---|---|---|
| De Novo Lipogenesis & Lipolysis | Monitoring the incorporation or release of the D7 label from lipid pools. | Rate of synthesis of new fatty acids and breakdown of existing ones. |
| Fatty Acid Oxidation | Tracking the appearance of deuterated breakdown products (e.g., acetyl-CoA). | Rate of β-oxidation of the fatty acid. |
| Complex Lipid Synthesis | Detecting the D7 label within larger lipid molecules. | Rate of incorporation into species like phosphatidylcholines. |
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, such as carbohydrates and proteins. nih.gov While DNL primarily produces longer-chain fatty acids like palmitic acid, the pathways are interconnected. nih.gov By introducing this compound, researchers can trace its elongation into longer fatty acids, providing insights into the dynamics of fatty acid synthesis and modification.
Conversely, lipolysis is the breakdown of lipids to release fatty acids. nih.gov In studies of this process, the disappearance of the labeled this compound from lipid stores and the appearance of its deuterated breakdown products in the cell can be measured. This allows for a quantitative assessment of the rate at which stored fats are being mobilized, providing a clearer picture of the intricate balance between fat storage and utilization. nih.gov
Fatty acid β-oxidation is a primary catabolic process that breaks down fatty acids in the mitochondria to generate acetyl-CoA, which can then enter the citric acid cycle to produce energy in the form of ATP. nih.govlibretexts.org The rate of this process is critical for energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle. nih.gov
By using this compound as a substrate, the rate of its oxidation can be precisely determined. Researchers can quantify the rate of formation of deuterated acetyl-CoA and other downstream metabolites. This stable isotope tracing method offers a direct and highly sensitive means to measure the flux through the β-oxidation pathway, helping to understand how this process is regulated and how it is affected by various physiological or pathological conditions.
Fatty acids are fundamental building blocks for complex lipids, which are essential components of cell membranes and signaling molecules. Phosphatidylcholines (PC) are a class of phospholipids (B1166683) that are major constituents of biological membranes. nih.gov The synthesis and remodeling of these complex lipids are dynamic processes.
Studies have shown that various fatty acids can be incorporated into PC through enzymatic reactions. nih.govlu.se When cells are supplied with this compound, its incorporation into the phosphatidylcholine backbone can be traced. Using mass spectrometry, scientists can identify and quantify PC species containing the D7 label. This provides a direct measurement of the rate at which this specific fatty acid is utilized for the synthesis of complex lipids, offering valuable information on membrane metabolism and lipid remodeling pathways. nih.govnih.gov
Elucidation of Enzymatic Reaction Mechanisms
The substitution of hydrogen with deuterium (B1214612) in this compound provides a subtle but significant chemical difference that can be exploited to study the mechanisms of enzymes involved in fatty acid metabolism.
The kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A C-D bond is stronger and has a lower zero-point vibrational energy than a corresponding C-H bond. princeton.edu Consequently, if a C-H bond is broken or formed in the rate-determining step of an enzymatic reaction, substituting it with a C-D bond will typically slow the reaction down. princeton.edunih.gov This phenomenon, known as a primary KIE, is a powerful tool for elucidating reaction mechanisms. columbia.edu
By comparing the rate of an enzymatic reaction using hexanoic acid versus this compound, researchers can determine if a C-H bond at positions 4, 5, or 6 is involved in the slowest step of the reaction. A KIE value (kH/kD) significantly greater than 1 indicates that such a bond is indeed being cleaved in the rate-determining transition state. wikipedia.orgprinceton.edu This information is invaluable for understanding how an enzyme interacts with its substrate at the molecular level and for defining its catalytic mechanism. nih.gov
| Enzyme | Reaction Type | Substrate | Hypothetical Rate (μmol/min) | Calculated KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|---|
| Fatty Acid Hydroxylase | Hydroxylation at C6 | Hexanoic acid (H) | 8.2 | 5.1 | C-H bond cleavage at C6 is rate-determining. |
| Hexanoic-D7 acid (D) | 1.6 | ||||
| Fatty Acid Desaturase | Desaturation at C3-C4 | Hexanoic acid (H) | 12.5 | 1.1 | C-H bond cleavage at C4 is not rate-determining. |
| Hexanoic-D7 acid (D) | 11.4 |
Metabolic pathways consist of a series of enzymatic reactions that convert a substrate into a final product through several intermediate compounds. These intermediates are often present at very low concentrations and can be difficult to detect.
Using this compound as a precursor greatly facilitates the identification of these transient molecules. Any intermediate metabolite derived from the labeled substrate will also contain the deuterium label, giving it a unique mass signature. For instance, if hexanoic acid undergoes ω-oxidation, an expected intermediate would be 6-hydroxyhexanoic acid. hmdb.ca By analyzing cellular extracts with mass spectrometry after introducing the D7 tracer, researchers can specifically search for the deuterated version of this intermediate. Its detection confirms its role in the metabolic pathway and helps to map the complete sequence of fatty acid processing steps.
Application in Cellular and Model Organism Studies
There is no available research that has specifically used this compound to investigate its biochemical and metabolic pathways in cellular or model organism studies.
Studies in Cultured Cell Lines (e.g., HepG2)
A thorough search of scientific literature did not yield any studies that have employed this compound as a metabolic tracer in HepG2 cells or any other cultured cell line. While HepG2 cells are a common model for studying hepatic lipid metabolism, and the effects of non-deuterated hexanoic acid on these cells have been reported, the specific metabolic fate of this compound within these cells remains uninvestigated. Therefore, no data on its uptake, conversion to other metabolites, or incorporation into cellular lipid pools can be presented.
Theoretical and Mechanistic Considerations of Deuterium Labeling with Hexanoic 4,4,5,5,6,6,6 D7 Acid
Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Thermodynamics
The replacement of protium (¹H) with deuterium (²H) atoms in a molecule leads to what is known as the kinetic isotope effect (KIE), a change in the rate of a chemical reaction. wikipedia.orgwikipedia.orgprinceton.edu This effect is primarily a consequence of the difference in mass between the two isotopes, which in turn affects the zero-point vibrational energy (ZPVE) of the C-H and C-D bonds. libretexts.org The C-D bond has a lower ZPVE than the C-H bond, meaning more energy is required to break the C-D bond. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a "normal" primary KIE (kH/kD > 1). columbia.edu
In the context of Hexanoic-4,4,5,5,6,6,6-D7 acid, the deuteration is at positions not typically directly involved in the primary bond-breaking or bond-forming events of many carboxylic acid reactions (e.g., protonation/deprotonation of the carboxyl group). Therefore, any observed KIEs would likely be secondary isotope effects. Secondary KIEs arise from isotopic substitution at a position remote from the reaction center and are generally smaller than primary KIEs. libretexts.org These effects can provide valuable information about changes in hybridization or the steric environment of the transition state. For instance, in the metabolic oxidation of fatty acids, deuteration at positions adjacent to the site of enzymatic attack can significantly slow down the reaction rate. Studies on the oxidation of polyunsaturated fatty acids have demonstrated substantial KIEs, with kH/kD values far exceeding the typical range, suggesting quantum tunneling effects. nih.govnih.gov While this compound is a saturated fatty acid, similar principles would apply to its enzymatic or chemical oxidation at or near the deuterated positions.
From a thermodynamic perspective, deuterium substitution can also influence equilibrium processes, an effect known as the equilibrium isotope effect (EIE). columbia.edu A notable example is the effect of deuterium on the acidity of carboxylic acids. It has been consistently observed that deuterated carboxylic acids are weaker acids than their non-deuterated counterparts. nih.govnih.gov This is because the ZPVE difference between the acidic proton (or deuteron) in the undissociated acid and the solvated state is altered upon deuteration. The change in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) for many organic acids is typically positive, indicating a lower acid dissociation constant in heavy water. nih.gov For a series of carboxylic acids, this ΔpKa value is often found to be around 0.5. nih.gov This thermodynamic isotope effect is a fundamental consideration in studies involving acid-base equilibria in deuterated solvents or with deuterated substrates.
| Isotope Effect Type | System/Reaction | Observed Effect (kH/kD or ΔpKa) | Significance |
|---|---|---|---|
| Primary Kinetic Isotope Effect | Tocopherol-Mediated Oxidation of 11,11-D₂-Linoleic Acid | ~30 | Indicates C-D bond cleavage is rate-limiting and suggests quantum tunneling. nih.gov |
| Secondary Kinetic Isotope Effect | Oxidation of 10,13-tetradeuterated Arachidonic Acid by 15-hLO-1 | ~10 | Demonstrates that deuteration remote from the initial site of attack can still significantly slow the reaction rate. nih.gov |
| Equilibrium Isotope Effect | Ionization of Acetic Acid (in D₂O vs. H₂O) | ~0.52 | Shows that the deuterated acid is a weaker acid. nih.gov |
| Equilibrium Isotope Effect | Ionization of Benzoic Acid (in D₂O vs. H₂O) | ~0.50 | Consistent observation of decreased acidity upon deuteration for carboxylic acids. nih.gov |
Computational Modeling of Deuterium-Substituted Molecular Systems
Computational chemistry provides a powerful lens through which to examine the subtle energetic and structural changes that arise from isotopic substitution. rutgers.edu Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting and rationalizing the observed deuterium isotope effects. mdpi.comtru.ca These methods can accurately calculate the vibrational frequencies of molecules, which are fundamental to understanding both KIEs and EIEs. rutgers.edu
For this compound, computational models can be employed to calculate the vibrational frequencies of the C-H and C-D bonds in the terminal alkyl chain. The difference in the zero-point vibrational energies (ZPVE) between the deuterated and non-deuterated isotopologues can then be used to predict the magnitude of the KIE for a given reaction. libretexts.org Furthermore, these calculations can elucidate the structure of the transition state, providing insights into how isotopic substitution at the terminal end of the molecule might affect its stability and, consequently, the reaction rate.
Computational studies have been successfully applied to predict the pKa values of deuterated organic acids. nih.govtru.caresearchgate.net By calculating the Gibbs free energies of the acid and its conjugate base in both their protiated and deuterated forms, it is possible to determine the equilibrium constant for acid dissociation and thus the pKa. These calculations have shown excellent agreement with experimental data, confirming that the primary driver for the observed decrease in acidity upon deuteration is the difference in ZPVE. researchgate.net The ability to computationally model these systems allows for the systematic investigation of isotope effects without the need for extensive and often complex experimental synthesis.
| Carboxylic Acid | Computational Method | Calculated ΔpKa (pKa(D₂O) - pKa(H₂O)) | Experimental ΔpKa |
|---|---|---|---|
| Formic Acid | B3LYP-PCM/6-311++G(d,p) | 0.62 | 0.51 researchgate.net |
| Acetic Acid | B3LYP-PCM/6-311++G(d,p) | 0.64 | 0.52 researchgate.net |
| Propanoic Acid | B3LYP-PCM/6-311++G(d,p) | 0.65 | 0.53 researchgate.net |
| Butanoic Acid | B3LYP-PCM/6-311++G(d,p) | 0.66 | 0.54 researchgate.net |
Impact of Deuteration on Hydrogen Bonding and Molecular Interactions
The substitution of hydrogen with deuterium can also influence non-covalent interactions, most notably hydrogen bonding. nih.gov The strength and geometry of a hydrogen bond are sensitive to the mass of the hydrogen isotope involved. In many cases, a deuterium bond (D-bond) is observed to be slightly shorter and stronger than the corresponding hydrogen bond (H-bond). mdpi.com This phenomenon, often referred to as the Ubbelohde effect, is attributed to the lower zero-point energy of the D-bond, which leads to a more localized deuteron and a slightly shorter bond length. mdpi.com
NMR spectroscopy is a particularly sensitive technique for probing the effects of deuteration on hydrogen bonding. nih.govlmaleidykla.lt Isotopic perturbation of equilibrium can be observed in the NMR spectra of molecules with strong hydrogen bonds. nih.gov For example, in homoconjugated anions of carboxylic acids, H/D isotope effects on ¹³C NMR chemical shifts can be used to understand the symmetry and nature of the hydrogen bond. fu-berlin.de While the terminal deuteration in this compound is not expected to cause large primary effects on the hydrogen bonding of the carboxyl group, subtle secondary effects on the chemical shifts of nearby carbon atoms could potentially be observed and provide information about changes in the electronic environment and intermolecular interactions.
| System | Experimental/Computational Method | Observed Effect of Deuteration | Reference |
|---|---|---|---|
| Homoconjugated bis-acetate anion | Low-temperature NMR spectroscopy | Larger quadrupole coupling constant for deuteron, indicating a change in the electric field gradient of the H-bond. | fu-berlin.de |
| A:T base pairs in DNA | NMR spectroscopy | Two-bond deuterium isotope effects on ¹³C chemical shifts correlate with hydrogen bond strength. | nih.gov |
| (HAmGP)Cl crystal | X-ray Diffraction | Enhancement of negative thermal expansion, suggesting changes in hydrogen bond dynamics. | acs.org |
| General Observation | Theoretical and Experimental | D-bonds are often shorter and stronger than H-bonds (Ubbelohde effect). | mdpi.com |
Future Directions and Emerging Research Avenues for Hexanoic 4,4,5,5,6,6,6 D7 Acid
Development of Novel Deuteration Methodologies
The synthesis of deuterated fatty acids is fundamental to their application in research. While methods exist, future research is focused on developing more precise, efficient, and versatile deuteration techniques.
Current methodologies for deuterating fatty acids often involve direct hydrogen-isotope exchange (HIE). For instance, platinum on carbon (Pt/C) has been used as a catalyst for the exhaustive deuteration of saturated fatty acids using D2O as the deuterium (B1214612) source. nih.goveuropa.eu This hydrothermal method, conducted under high temperature and pressure, can achieve high levels of deuterium incorporation (up to 98%) by repeating the exchange process multiple times. europa.eu For polyunsaturated fatty acids (PUFAs), specific catalysts like ruthenium complexes have been developed to deuterate the bis-allylic positions, which are prone to oxidation. nih.gov
Emerging research aims to refine these processes for greater control and specificity. A concise protocol for precisely controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed using palladium acetate. nih.gov This level of precision is crucial for mechanistic studies where the position of the deuterium label is critical.
Beyond chemical synthesis, combined biochemical and chemical approaches are gaining traction. This involves using site-specific enzymes to hydrolyze fatty acid tails from complex lipids like phospholipids (B1166683), followed by the chemical esterification of deuterated fatty acids onto the lipid backbone. europa.eu This hybrid approach allows for the creation of specifically labeled complex lipids that are not easily accessible through direct synthesis. Future developments will likely focus on expanding the toolkit of enzymes and catalysts to allow for the deuteration of a wider range of fatty acids and lipids with high precision, improving yields, and reducing costs.
Table 1: Comparison of Deuteration Methodologies for Fatty Acids
| Methodology | Catalyst/Reagent | Type of Fatty Acid | Key Feature | Reference |
| Catalytic H/D Exchange | Platinum on Carbon (Pt/C) | Saturated Fatty Acids | Exhaustive perdeuteration | nih.goveuropa.eu |
| Catalytic H/D Exchange | Ruthenium Complex | Polyunsaturated Fatty Acids | Site-specific deuteration at bis-allylic positions | nih.gov |
| Palladium-Catalyzed Deuteration | Palladium Acetate (Pd(OAc)₂) | Straight-Chain Fatty Acids | Controlled deuteration at α- and β-positions | nih.gov |
| Chemo-enzymatic Synthesis | Enzymes & Chemical Esterification | Complex Lipids (e.g., Phospholipids) | Installation of deuterated tails onto a lipid backbone | europa.eu |
Advanced Multi-Omics Integration with Deuterated Fatty Acid Tracers
The integration of multiple "omics" disciplines—transcriptomics, proteomics, metabolomics, and lipidomics—provides a holistic view of biological systems. nih.govmdpi.com Deuterated fatty acid tracers like Hexanoic-4,4,5,5,6,6,6-D7 acid are becoming indispensable tools in these multi-omics studies to dynamically trace metabolic fluxes and pathway activities.
By introducing a deuterated tracer into a biological system, researchers can follow its incorporation into various downstream metabolites and complex lipids. This allows for the measurement of turnover rates for individual lipids in different organs and tissues. nih.gov For example, studies using D2O have shown that the maximum deuteration level of lipids occurs in the liver and plasma, while the brain and heart exhibit lower incorporation rates. nih.gov This demonstrates the potential to quantify organ-specific fatty acid metabolism.
Future multi-omics studies will leverage these tracers to connect changes in gene expression (transcriptomics) and protein levels (proteomics) with corresponding shifts in metabolic function (metabolomics/lipidomics). nih.gov For instance, if transcriptomic data reveals the upregulation of genes involved in fatty acid synthesis in a disease state, deuterated tracers can be used to confirm whether this leads to an actual increase in the flux through this pathway. nih.gov This integrative approach provides a more comprehensive understanding of how metabolic pathways are regulated and dysregulated in disease, moving beyond static snapshots to a dynamic characterization of metabolic systems. mdpi.commdpi.com
Expansion into Mechanistic Studies of Disease Pathogenesis in Pre-Clinical Models
Deuterated fatty acids are powerful tools for investigating the mechanisms of various diseases in pre-clinical animal models. A key application is in the study of diseases linked to oxidative stress and lipid peroxidation. nih.govnih.gov By replacing hydrogen atoms at oxidatively sensitive positions with deuterium, the C-D bond's higher strength slows down the rate of hydrogen abstraction, thereby inhibiting lipid peroxidation. wikipedia.org
This "isotope reinforcement" strategy has been tested in mouse models of neurodegenerative diseases and atherosclerosis. In an APP/PS1 mouse model of Alzheimer's disease, a diet enriched with deuterated polyunsaturated fatty acids (D-PUFAs) led to reduced concentrations of lipid peroxidation products and amyloid-β peptides in the brain. nih.gov Similarly, in a mouse model of atherosclerosis, D-PUFA treatment reduced plasma cholesterol levels, decreased markers of lipid peroxidation, and ultimately reduced the formation of atherosclerotic lesions. nih.gov
Beyond inhibiting peroxidation, deuterated fatty acids serve as tracers to probe enzyme activity and metabolic flux in disease models. For example, d7-stearic acid has been used as a tracer to assess the in vivo inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in metabolic diseases. researchgate.net Another emerging technique, Deuterium Metabolic Imaging (DMI), allows for the non-invasive, three-dimensional tracking of deuterated substrates through metabolic cycles, such as the tricarboxylic acid (TCA) cycle in the liver of rats with diet-induced fatty liver disease. isotope.comnih.gov
Future research will likely expand the use of compounds like this compound to a broader range of pre-clinical models to dissect the role of fatty acid metabolism in cancer, inflammatory diseases, and other metabolic disorders. mdpi.comreddit.com
Innovation in Analytical Techniques for Deuterated Metabolites
The increasing use of deuterated compounds necessitates parallel innovation in analytical techniques to accurately detect and quantify them within complex biological samples. Mass spectrometry (MS) coupled with chromatography is the primary tool for these analyses.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics, and its principles are being adapted for metabolomics. acs.orgnih.govspectroscopyonline.com For fatty acid analysis, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate and identify deuterated species. oipub.comnih.gov Recent advances in high-resolution GC-MS have increased the sensitivity for measuring deuterium incorporation in fatty acids. nih.gov Untargeted LC-MS/MS lipidomics approaches are now being combined with in vivo deuterium labeling to simultaneously measure the turnover rate for hundreds of lipids. nih.gov
A significant challenge in LC-MS analysis is the chromatographic deuterium effect (CDE), where deuterated compounds can have slightly different retention times than their non-deuterated counterparts, potentially leading to misinterpretation of data. acs.orgacs.org Recent research has focused on understanding the mechanisms of CDE and developing chromatographic conditions, such as using pentafluorophenyl (PFP) columns, to minimize this effect and improve the accuracy of metabolomic analyses. acs.org
Another major innovation is Deuterium Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy (MRS) to non-invasively track the fate of deuterated substrates in vivo. isotope.com This technique provides localized information about flux through metabolic pathways, offering a window into real-time metabolism within a living organism. isotope.comnih.gov Future directions will focus on improving the sensitivity and resolution of these analytical platforms, developing sophisticated computational tools for data analysis, and standardizing protocols to ensure reproducibility across different laboratories. youtube.comacs.org
Q & A
Q. How is Hexanoic-4,4,5,5,6,6,6-D7 acid synthesized for isotopic labeling studies?
Synthesis involves deuterium substitution at specific carbon positions using catalytic hydrogenation or acid-catalyzed exchange reactions. Isotopic purity is validated via NMR or high-resolution mass spectrometry. For example, deuterated precursors in root drench studies demonstrated localized retention of labeled compounds, critical for metabolic tracking .
Q. What analytical techniques are recommended for quantifying Hexanoic-D7 acid in biological matrices?
GC-MS or LC-MS with selected ion monitoring (SIM) are preferred due to high sensitivity. Deuterated analogs reduce matrix effects, improving accuracy. High-resolution spectral data from Orbitrap instruments (e.g., Q Exactive) confirm molecular identity, as shown in hexanoic acid metabolomics studies .
Q. What is the role of Hexanoic-D7 acid in NMR spectroscopy for metabolic flux analysis?
As a stable isotope tracer, it enables non-radioactive tracking of fatty acid elongation and β-oxidation pathways. Studies using ^13C-labeled analogs highlight its utility in resolving acetyl-CoA utilization in microbial systems .
Advanced Research Questions
Q. How can metabolic engineering enhance Hexanoic-D7 acid production in microbial systems?
Overexpression of thiolase and alcohol dehydrogenase in Clostridium sp. JS66 improves chain elongation. Mixotrophic fermentation with syngas and glucose increases yields by 40%, as demonstrated in engineered strains optimized for C6 compound synthesis .
Q. What experimental design considerations are critical when studying Hexanoic-D7 acid's role in induced systemic resistance?
Controlled application methods (e.g., root drench vs. foliar spray) and isotopic tracking are essential. Metabolomics and VOC analysis revealed >200 differentially induced metabolites, linking resistance to jasmonic acid and mevalonic pathways .
Q. How to resolve discrepancies in volatility predictions of Hexanoic acid during distillation?
Experimental validation via multi-stage distillation with real-time MS analysis adjusts equilibrium models. Lower observed volatility in whisky distillation studies suggests azeotrope formation or matrix interactions, requiring revised vapor-liquid equilibrium parameters .
Q. How to optimize adsorption efficiency of Hexanoic acid derivatives in wastewater recovery?
Full Factorial Design (FFD) experiments optimize resin concentration (1.75–7.5% w/v) and VFA levels. Weak anion exchange resins achieve >90% adsorption at 7.5% w/v, though hexanoic acid’s solubility limits require concentration adjustments .
Q. What metabolomics approaches identify Hexanoic acid's interaction with ruminal microbiota?
LC-MS/MS coupled with multivariate analysis (e.g., SAM/LAM models) identifies key metabolites like succinic acid and butyrate. These models differentiate microbial contributions under high-grain diets, revealing hexanoic acid’s role in propionate metabolism .
Methodological Notes
- Data Contradiction Analysis : When volatility predictions conflict with experimental results (e.g., distillation studies), recalibrate models using empirical phase equilibria and congener-specific activity coefficients .
- Experimental Design : For adsorption studies, FFD minimizes resin usage while maximizing recovery efficiency, addressing solubility constraints through iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
